![molecular formula C9H6BrNO3 B6260777 methyl 7-bromo-1,2-benzoxazole-4-carboxylate CAS No. 2090909-62-7](/img/no-structure.png)
methyl 7-bromo-1,2-benzoxazole-4-carboxylate
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Overview
Description
Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a chemical compound with the CAS Number: 2090909-62-7 . It has a molecular weight of 256.06 and its IUPAC name is methyl 7-bromobenzo[d]isoxazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for methyl 7-bromo-1,2-benzoxazole-4-carboxylate is 1S/C9H6BrNO3/c1-13-9(12)5-2-3-7(10)8-6(5)4-11-14-8/h2-4H,1H3 .Physical And Chemical Properties Analysis
Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a powder that is stored at room temperature .Scientific Research Applications
- Benzoxazole derivatives, including methyl 7-bromo-1,2-benzoxazole-4-carboxylate, have been investigated for their antimicrobial properties. In a study, several benzoxazole analogues were synthesized and evaluated for in vitro antibacterial and antifungal activities . Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited potent antimicrobial activity against various bacterial strains, comparable to existing antibiotics.
- The same study explored the anticancer activity of these benzoxazole compounds. Among them, compounds 4, 6, 25, and 26 demonstrated promising effects against human colorectal carcinoma (HCT116) cancer cells, outperforming the standard drug 5-fluorouracil .
- Benzoxazole derivatives, including 2-methylbenzoxazole (a close relative), have been used in the synthesis of HIV-reverse transcriptase inhibitors . These inhibitors play a crucial role in managing HIV infections.
- Benzoxazole moieties serve as building blocks in material chemistry. They are used in the synthesis of fluorescent probes for metal ions .
- Additionally, benzoxazole derivatives have been employed as whitening agents and elastase inhibitors .
- Benzoxazoles structurally resemble guanine and adenine, key nucleic acid bases. Their ability to interact with biological receptors makes them valuable in drug design .
- Benzoxazole derivatives have been discovered as natural product constituents. Examples include closoxazole A and B, AJI9561, nataxazole, and nocarbenzoxazole G and F .
Antimicrobial Activity
Anticancer Potential
HIV-Reverse Transcriptase Inhibition
Material Chemistry and Fluorescent Probes
Isosteres of Nucleic Acid Bases
Natural Product Isolation
Safety and Hazards
The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions of methyl 7-bromo-1,2-benzoxazole-4-carboxylate could be in the field of medicinal chemistry, particularly in drug discovery.
Mechanism of Action
Target of Action
Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Result of Action
Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific effects of this compound are subjects of ongoing research.
properties
{ "Design of the Synthesis Pathway": "The synthesis of methyl 7-bromo-1,2-benzoxazole-4-carboxylate can be achieved through a multi-step process involving the bromination of 2-aminophenol, followed by the synthesis of the benzoxazole ring and the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "2-aminophenol", "acetic anhydride", "sodium acetate", "bromine", "sulfuric acid", "methanol", "triethylamine" ], "Reaction": [ "Step 1: Bromination of 2-aminophenol with bromine and sulfuric acid to yield 7-bromo-2-aminophenol", "Step 2: Synthesis of benzoxazole ring by reacting 7-bromo-2-aminophenol with acetic anhydride and sodium acetate in the presence of sulfuric acid to yield 7-bromo-2-(2-acetoxyphenyl)benzoxazole", "Step 3: Esterification of carboxylic acid group with methanol and triethylamine to yield methyl 7-bromo-1,2-benzoxazole-4-carboxylate" ] } | |
CAS RN |
2090909-62-7 |
Product Name |
methyl 7-bromo-1,2-benzoxazole-4-carboxylate |
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.1 |
Purity |
0 |
Origin of Product |
United States |
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